3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid
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Overview
Description
3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid is a complex organic compound characterized by multiple bromine atoms and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid typically involves multi-step organic reactions. The process begins with the bromination of benzoic acid derivatives, followed by esterification and subsequent coupling reactions to introduce the carboxyphenoxy and oxobut-2-enoyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the bromine atoms or the carboxylic acid groups.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2,4-dihydroxybenzaldehyde: Shares similar bromine substitution but differs in functional groups.
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Another brominated compound with different ester groups.
Uniqueness
3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid is unique due to its specific combination of bromine atoms and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3,5-dibromo-2-[4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZBQWPDNWVYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Br4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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